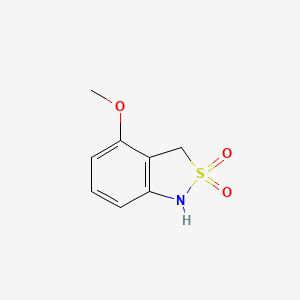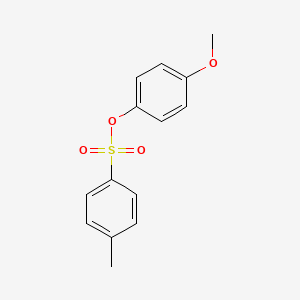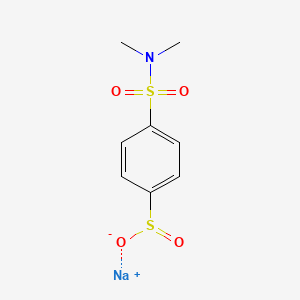
sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, also known as DMSBS, is a synthetic organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications, from drug development to industrial processes. DMSBS is a strong base that is highly soluble in water, making it an ideal choice for use in a variety of laboratory experiments.
Scientific Research Applications
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate has a wide range of applications in the scientific research field. It is commonly used in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques. This compound is also used in the synthesis of organometallic compounds, which are important in catalysis and other organic reactions. Additionally, this compound is used in the synthesis of polymers, which are used in a variety of industrial applications.
Mechanism of Action
The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is not fully understood. It is believed that the compound acts as a proton transfer agent, transferring protons from the benzene ring to the sulfinate group. This results in the formation of a new bond between the two groups, which is necessary for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has no significant toxicity in humans. Additionally, this compound does not appear to interact with other drugs or substances. As such, it is generally considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is its high solubility in water, which makes it ideal for use in a variety of laboratory experiments. Additionally, the compound is relatively inexpensive and easy to synthesize. However, it is important to note that the compound is a strong base, which can cause corrosion of laboratory equipment if not handled properly. Additionally, the compound is volatile, so it must be stored in a cool, dry place.
Future Directions
The potential future directions for sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other compounds. Furthermore, the compound could be used in the synthesis of new fluorescent dyes, organometallic compounds, and polymers. Finally, further research into the safety and toxicity of this compound could be conducted in order to ensure its safe use in laboratory experiments.
Synthesis Methods
The most common method of synthesizing sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is through the reaction of dimethyl sulfoxide (DMSO) with benzene-1-sulfinic acid (BSA). The reaction is catalyzed by sodium hydroxide, and the resulting product is this compound. The reaction is generally conducted at temperatures between 80-90°C and can be completed in a few hours. The reaction can be monitored by thin-layer chromatography (TLC) and the final product can be isolated by column chromatography.
properties
IUPAC Name |
sodium;4-(dimethylsulfamoyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJXRLMGBSNV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

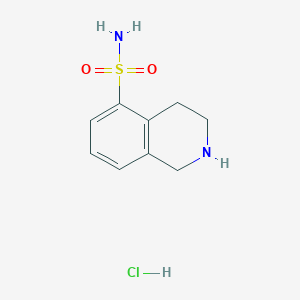

![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)
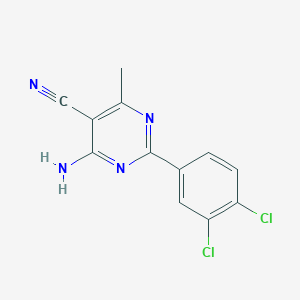
![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)

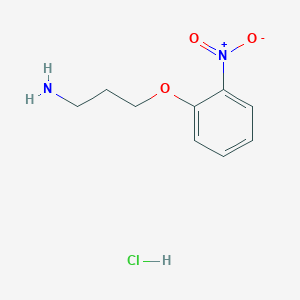
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)
